2,4,8-Trimetilquinolina

Descripción general

Descripción

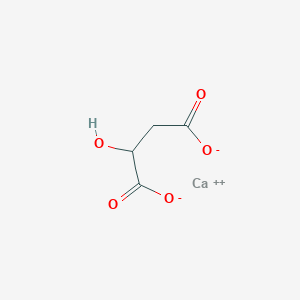

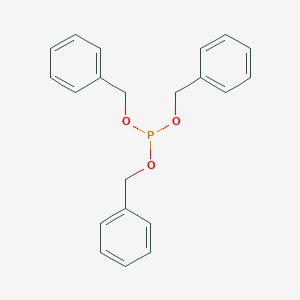

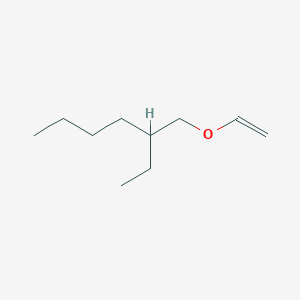

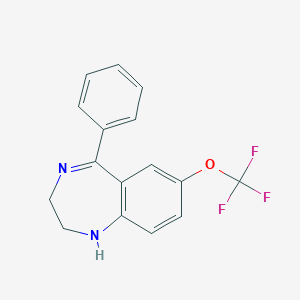

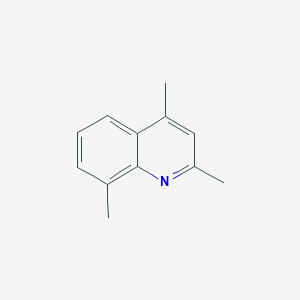

2,4,8-Trimethylquinoline is a chemical compound that belongs to the quinoline family, characterized by a heterocyclic aromatic structure with a nitrogen atom in the ring. Although the provided papers do not directly discuss 2,4,8-Trimethylquinoline, they do provide insights into similar trimethylquinoline derivatives and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of trimethylquinoline derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of a 4-chloro-2,7,8-trimethylquinoline derivative was achieved through the reaction of 4-chloro-2,7,8-trimethylquinoline with a benzoquinone derivative, followed by in situ oxidation with sodium nitrite . This suggests that similar methods could potentially be applied to synthesize 2,4,8-Trimethylquinoline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of trimethylquinoline derivatives is often elucidated using X-ray diffraction, which provides precise information about the arrangement of atoms within the molecule . Additionally, computational methods such as density functional theory (DFT) and Hartree–Fock (HF) calculations are used to optimize the molecular geometry and compare it with experimental data . These techniques could be used to analyze the molecular structure of 2,4,8-Trimethylquinoline.

Chemical Reactions Analysis

Trimethylquinoline derivatives can participate in various chemical reactions due to their reactive sites. For example, the interaction of a methoxyquinoline derivative with DNA bases was investigated using the electrophilicity-based charge transfer (ECT) method, indicating that these compounds can engage in nucleophilic and electrophilic interactions . This implies that 2,4,8-Trimethylquinoline may also undergo similar reactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylquinoline derivatives can be studied through experimental techniques and theoretical calculations. For instance, the thermodynamic properties, molecular electrostatic potential (MEP) distribution, frontier molecular orbitals (FMOs), Fukui functions, and net charge analysis provide insights into the reactivity and stability of these compounds . Additionally, the inhibitory action of a trimethoxyquinazoline derivative on cyclic GMP phosphodiesterase suggests potential biological activity, which could be relevant for 2,4,8-Trimethylquinoline as well .

Aplicaciones Científicas De Investigación

Antioxidante en la Modificación del Caucho

El compuesto 2,4,8-Trimetilquinolina, también conocido como 1,2-dihidro-2,2,4-trimetil-quinolina (TMQ), se ha utilizado como antioxidante en la modificación del asfalto de caucho crepe . La adición de TMQ a la mezcla de asfalto mejora su rendimiento en condiciones de envejecimiento a corto y largo plazo . Esta aplicación es particularmente útil en la industria de la construcción, donde la durabilidad del asfalto es crucial .

Plantilla central en el diseño de fármacos

La quinolina, que incluye this compound, es un andamiaje vital para los fármacos líderes en el diseño de fármacos debido a su amplio espectro de bioactividad . Ha recibido considerable atención en el campo de la química medicinal, con numerosos derivados de quinolinas bioactivas que se aprovechan a través de enfoques sintéticos expeditos .

Química orgánica industrial y sintética

La quinolina, que incluye this compound, tiene aplicaciones versátiles en los campos de la química orgánica industrial y sintética . Es un compuesto heterocíclico esencial que juega un papel significativo en varias reacciones químicas .

Mecanismo De Acción

Mode of Action

The combes quinoline synthesis, a common method for preparing quinoline compounds, involves the condensation of anilines with β-diketones to form substituted quinolines . The reaction mechanism undergoes three major steps, including the protonation of the oxygen on the carbonyl in the β-diketone, a nucleophilic addition reaction with the aniline, and an E2 mechanism .

Pharmacokinetics

The compound’s molecular weight is 1712383 , which is within the range generally favorable for oral bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,8-Trimethylquinoline. For instance, the compound’s phase change data, such as its triple point temperature and normal boiling temperature , can provide insights into its stability under different environmental conditions.

Propiedades

IUPAC Name |

2,4,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPYNUQREMCVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171574 | |

| Record name | 2,4,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18441-61-7 | |

| Record name | 2,4,8-Trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18441-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,8-Trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018441617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,8-trimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,8-TRIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEH3I9HX4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of 2,4,8-Trimethylquinoline impact the development of remediation strategies for uncontrolled landfills?

A1: The identification of 2,4,8-Trimethylquinoline in the landfill leachate and soil [] emphasizes the complex chemical composition of such sites. This finding highlights the need for comprehensive analysis beyond common contaminants. Remediation strategies should consider the presence of such compounds, their potential toxicity, and persistence in the environment. Further research on bioremediation techniques, specifically targeting 2,4,8-Trimethylquinoline and similar compounds, could be beneficial for effective site cleanup and risk mitigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.